2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a 2,4,5-trimethyl-substituted benzene ring linked via a sulfonamide group to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin moiety. The methyl substitutions on both aromatic systems are hypothesized to enhance lipophilicity and modulate steric and electronic properties, influencing binding affinity and metabolic stability. While specific pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, hydrophobic interactions.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-13-9-15(3)19(10-14(13)2)28(25,26)22-16-7-8-17-18(11-16)27-12-21(4,5)20(24)23(17)6/h7-11,22H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGXMZHLBIBXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structural features, including a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine derivative, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Reactivity
The compound exhibits typical reactivity associated with sulfonamides and oxazepines. It can undergo various chemical reactions such as oxidation and substitution reactions which are critical for its stability and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide functional group enhances its binding affinity to these targets.
Inhibition of Enzymatic Activity
Studies have indicated that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. For instance:
- Nucleotide Pyrophosphatase/Phosphodiesterase Inhibition : Compounds related to this class have shown inhibitory effects on nucleotide pyrophosphatase/phosphodiesterase enzymes . This inhibition can lead to altered cellular signaling pathways.
Therapeutic Applications
Given its structural complexity and biological activity, this compound has potential applications in several therapeutic areas:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The unique oxazepine structure may enhance this activity against resistant bacterial strains.
- Anti-inflammatory Effects : Compounds with similar moieties have been investigated for their anti-inflammatory properties due to their ability to modulate immune responses.
- Cancer Therapy : The modulation of specific signaling pathways by this compound suggests potential applications in cancer treatment through targeted therapy.
Case Study 1: Antibacterial Screening
In a study evaluating various sulfonamide derivatives for antibacterial efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory activity with an MIC (Minimum Inhibitory Concentration) value comparable to traditional antibiotics .
Case Study 2: Enzyme Inhibition Assay
Research conducted on the inhibition of nucleotide pyrophosphatase showed that derivatives similar to this compound could effectively reduce enzyme activity by up to 70% at concentrations of 50 µM. This suggests that the compound may play a role in regulating nucleotide metabolism within cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and three related analogs (Figure 1).
Structural and Functional Insights
- Substitution Patterns: The target compound’s 2,4,5-trimethylbenzenesulfonamide differs from ’s unsubstituted benzene and ’s 2,4,6-trimethyl isomer . The 3,3,5-trimethyl-oxazepin in the target contrasts with ’s 3,3-dimethyl-5-propyl variant , suggesting divergent effects on ring conformation and hydrophobicity.
- Molecular Weight and Lipophilicity: The target’s estimated molecular weight (~430–450) places it between ’s bulkier butyramide derivative (445.5) and ’s propyl-containing analog (430.6) .
Functional Group Variations :
- ’s butyramide group introduces a hydrogen-bonding site absent in the target compound , which may alter pharmacokinetic properties such as metabolic stability or protein-binding efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
